5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide
CAS No.: 2034486-57-0
Cat. No.: VC6670823
Molecular Formula: C15H11BrN2O2S
Molecular Weight: 363.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034486-57-0 |
|---|---|
| Molecular Formula | C15H11BrN2O2S |
| Molecular Weight | 363.23 |
| IUPAC Name | 5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19) |
| Standard InChI Key | ZFWQLHNMYUQXQT-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
5-Bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide (IUPAC: 5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide) comprises a pyridine core substituted with a bromine atom at position 5, linked via a carboxamide group to a furan-methyl-thiophene side chain. The thiophene ring’s substitution pattern (3-yl vs. 2-yl) influences electronic properties and steric interactions, potentially altering reactivity and biological target affinity compared to its 2-yl analogs .
Synthetic Pathways
While no direct synthesis of the 3-yl variant is documented, analogous compounds are synthesized through multi-step protocols:
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Acylation: Nicotinic acid derivatives undergo acyl chloride formation using oxalyl chloride, followed by coupling with amine-containing heterocycles .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups (e.g., thiophene) to furan precursors .
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Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 70% to 85% .
For example, the 2-yl thiophene analog (5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide) is synthesized via bromination of nicotinamide, followed by amide coupling with (5-(thiophen-2-yl)furan-2-yl)methanamine. Adapting this method for the 3-yl isomer would require substituting 3-aminothiophene derivatives.
Biological Activity
Enzyme Inhibition
The compound’s nicotinamide moiety enables interactions with enzymatic targets:
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Cytochrome P450 2A6 (CYP2A6): Structural analogs demonstrate selective inhibition (IC50: ~1–5 μM), reducing activation of tobacco-derived procarcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) .
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Nicotinic Acetylcholine Receptors (nAChRs): Modulation of α4β2 and α7 nAChR subtypes has been observed, implicating potential in nicotine addiction therapy.
| Compound | Target | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|---|
| Benzamide Derivative A | VEGFR-2 | 0.16 | MCF-7 | |
| 5-Bromo-furan carbohydrazide | Caspase-3 | 4.53 | A549 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Physicochemical Properties
Spectroscopic Characterization
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1H NMR: Key signals include:
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FTIR: Peaks at 1680 cm−1 (C=O stretch) and 3233 cm−1 (N-H stretch) confirm amide formation .
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.
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Stability: Degrades under UV light (t1/2: 48 hours), necessitating storage at −20°C.
Comparative Analysis with Structural Analogs
Thiophene Substitution Effects
Replacing thiophen-2-yl with 3-yl alters electronic density distribution:
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2-yl Isomer: Enhanced π-stacking with aromatic enzyme pockets (e.g., CYP2A6) .
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3-yl Isomer: Increased steric hindrance may reduce binding affinity but improve metabolic stability .
Bromine’s Role
Bromine’s electronegativity and van der Waals radius enhance:
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Hydrophobic Interactions: Critical for binding CYP2A6’s heme domain.
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X-ray Diffraction: Facilitates crystallographic studies via heavy atom effects .
Research Applications and Future Directions
Therapeutic Development
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Anticancer Agents: Hybrid molecules combining nicotinamide and thiophene show synergistic effects in dual-targeting kinases and caspases .
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Neuroprotection: nAChR modulation could mitigate neuroinflammation in Alzheimer’s disease .
Material Science
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Organic Semiconductors: Thiophene-furan copolymers exhibit hole mobility >10 cm²/V·s, suitable for OLEDs.
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